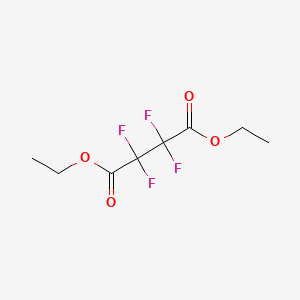

Diethyl tetrafluorosuccinate

Cat. No. B1294394

Key on ui cas rn:

377-71-9

M. Wt: 246.16 g/mol

InChI Key: BLZSSBPZHBFNBN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06124452

Procedure details

First, diethyl tetrafluorosuccinate was prepared. Benzene (1 L) was refluxed in a 2 L 2-necked round bottom flask equipped with a Dean-Stark trap, condenser and magnetic stir bar. The azeotrope was removed. Absolute ethanol (500 ml) was added to the flask. The Dean-Stark trap was filled with activated 4 Å molecular sieves, and the solvents were refluxed through the sieves for 1 hour. The Dean-Stark trap was then placed with a Sohxlet extractor apparatus, and a Sohxlet thimble was filled with activated molecular sieves and placed in the apparatus. The tetrafluorosuccinic acid (50.37 g, 0.265 mol) was added to the flask along with p-toluene sulfonic acid (4 g). The reaction was refluxed for 24 hours. The wet sieves were periodically removed and replaced with fresh sieves. The reaction was followed by NMR. After 24 hours, the reaction was allowed to cool, and the solvents were removed in vacuo. The resulting oil was taken up to 200 ml pentane and washed three times with 50 ml saturated NaHCO3 solution. The pentane was removed in vacuo to give 53.42 g (82%) of the clear oil diethyl tetrafluorosuccinate. The following data verifies the formation of diethyl tetrafluorosuccinate: NMR (360 MHz, CDCl3) 1H δ 1.36 (t, 6H, J=7.16 Hz), 4.39 (q, 4H, J=7.16 Hz).

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:12])([C:9]([OH:11])=[O:10])[C:3]([F:8])([F:7])[C:4]([OH:6])=[O:5].[C:13]1(C)C=CC(S(O)(=O)=O)=C[CH:14]=1.[CH:24]1C=CC=C[CH:25]=1>>[F:1][C:2]([F:12])([C:9]([O:11][CH2:24][CH3:25])=[O:10])[C:3]([F:7])([F:8])[C:4]([O:6][CH2:13][CH3:14])=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50.37 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(C(=O)O)(F)F)(C(=O)O)F

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Step Two

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a Dean-Stark trap, condenser and magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The azeotrope was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Absolute ethanol (500 ml) was added to the flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The Dean-Stark trap was filled with activated 4 Å molecular sieves

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solvents were refluxed through the sieves for 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a Sohxlet thimble was filled with activated molecular sieves

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was refluxed for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet sieves were periodically removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents were removed in vacuo

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with 50 ml saturated NaHCO3 solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pentane was removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(C(=O)OCC)(F)F)(C(=O)OCC)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 53.42 g | |

| YIELD: PERCENTYIELD | 82% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |